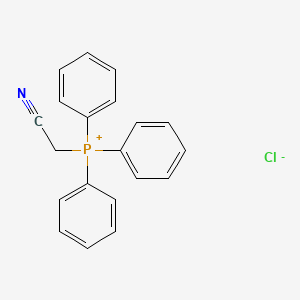

(Cyanomethyl)triphenylphosphonium chloride

Description

(Cyanomethyl)triphenylphosphonium chloride (C${20}$H${17}$ClNP, MW = 337.78 g/mol) is a phosphonium salt widely used as a Wittig reagent in organic synthesis. It facilitates the conversion of aldehydes and ketones into alkenes via the Wittig reaction, a cornerstone in pharmaceutical and materials chemistry . Its synthesis involves the reaction of triphenylphosphine with chloroacetonitrile in benzene, yielding colorless crystals with a distorted tetrahedral geometry around the phosphorus atom. Intramolecular and intermolecular hydrogen bonds (C–H···Cl, C–H···N) stabilize its crystal structure, while π–π interactions between phenyl rings further enhance stability .

Properties

IUPAC Name |

cyanomethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NP.ClH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPLQAMUUDIHIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962997 | |

| Record name | (Cyanomethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4336-70-3 | |

| Record name | Phosphonium, (cyanomethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4336-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyanomethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004336703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyanomethyl)triphenylphosphonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyanomethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyanomethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CYANOMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L55T65L7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyanomethyl)triphenylphosphonium chloride can be synthesized through the reaction of chloroacetonitrile with triphenylphosphine. The reaction typically involves adding chloroacetonitrile dropwise to a solution of triphenylphosphine in toluene and heating the mixture at reflux for several hours. The reaction mixture is then cooled, and the resulting solid is filtered and washed with diethyl ether to obtain the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of inert atmospheres and controlled temperatures is crucial to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: (Cyanomethyl)triphenylphosphonium chloride undergoes various types of reactions, including:

Condensation Reactions: It is used in the formation of carbon-carbon bonds.

Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.

Synthesis of Phosphonium-Iodonium Ylides: It is involved in the preparation of ylides for further synthetic applications.

Common Reagents and Conditions:

Condensation Reactions: Typically involve bases such as sodium hydride or potassium tert-butoxide.

Wittig Reactions: Require the presence of a strong base like sodium hydride or butyllithium.

Phosphonium-Iodonium Ylides: Often involve iodine or other halogenating agents.

Major Products:

Alkenes: Formed from Wittig reactions.

α,β-Unsaturated Esters, Amides, and Nitriles: Formed through various condensation reactions.

Scientific Research Applications

Organic Synthesis

Wittig Reaction

One of the primary applications of (cyanomethyl)triphenylphosphonium chloride is as a key reagent in the Wittig reaction, which is instrumental in forming alkenes from aldehydes and ketones. This reaction allows for the construction of complex organic molecules, making it valuable in pharmaceutical chemistry and materials science.

- Mechanism : The compound acts as a phosphonium ylide, reacting with carbonyl compounds to yield alkenes. The reaction is characterized by its ability to produce specific stereochemical configurations, which are crucial for synthesizing biologically active compounds.

- Case Study : A study demonstrated the successful use of this compound in synthesizing various alkenes with high yields and selectivity. The results indicated that this compound could facilitate the formation of complex structures necessary for drug development .

Surface Passivation in Perovskite Solar Cells

Recent research has identified this compound as an effective agent for surface passivation in perovskite solar cells. This application addresses one of the significant challenges in enhancing the efficiency and stability of these solar cells.

- Mechanism : The cyanomethyl group in the compound interacts with lead ions in perovskite films, reducing non-radiative recombination losses that typically occur due to surface defects. This interaction improves charge carrier dynamics, leading to enhanced solar cell performance.

- Experimental Findings : In a study focused on perovskite films, the incorporation of this compound resulted in a marked increase in power conversion efficiency. The treated films exhibited improved stability under operational conditions compared to untreated samples .

Data Tables

The following table summarizes key experimental findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of (Cyanomethyl)triphenylphosphonium chloride involves its ability to form ylides, which are key intermediates in many organic reactions. The phosphonium group acts as a good leaving group, facilitating the formation of carbon-carbon bonds. In biological systems, triphenylphosphonium cations are known to target mitochondria, potentially disrupting mitochondrial function and leading to cell death .

Comparison with Similar Compounds

Structural Insights :

- The cyano group (–CH$2$CN) in the title compound is electron-withdrawing, stabilizing the ylide intermediate in Wittig reactions. In contrast, methoxymethyl (–CH$2$OCH$3$) and allyl (–CH$2$CH=CH$_2$) groups introduce electron-donating or conjugated systems, altering ylide reactivity .

- Bulky substituents (e.g., 3,4,5-trimethoxybenzyl in Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride) hinder crystal packing, reducing melting points compared to simpler derivatives .

Physical Properties

Key Observations :

Mechanistic Differences :

- The cyano group stabilizes ylides through resonance, enabling reactions with sterically hindered carbonyl compounds.

- Allyl groups facilitate conjugated alkene formation, useful in diene synthesis for materials science .

Research Findings and Case Studies

- Crystal Engineering : The title compound exhibits a centroid–centroid distance of 3.702 Å between phenyl rings, shorter than Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride (4.1–4.5 Å), indicating tighter packing due to smaller substituents .

- Synthetic Efficiency: In a comparative study, this compound achieved 85% yield in acrylonitrile synthesis, outperforming (Chloromethyl)triphenylphosphonium chloride (62%) due to superior ylide stability .

Biological Activity

(Cyanomethyl)triphenylphosphonium chloride (CTPPC) is an organophosphorus compound with significant applications in organic synthesis and potential biological activity. With the molecular formula CHClNP, it is characterized by its ability to form ylides, which play a crucial role in various organic reactions, including the Wittig reaction. This article explores the biological activity of CTPPC, its mechanisms of action, and relevant research findings.

CTPPC is a white solid soluble in organic solvents. Its primary mechanism of action involves the formation of phosphonium ylides, which are key intermediates in organic synthesis. The triphenylphosphonium cation is known for its ability to target mitochondria, potentially disrupting mitochondrial function and leading to cell death. This property makes CTPPC a candidate for further investigation in biological contexts, particularly in cancer research.

Biological Activity

-

Anticancer Potential :

- CTPPC has been evaluated for its antiproliferative effects against various cancer cell lines. In a study assessing several analogues derived from CTPPC, it was found that these compounds exhibited moderate activity against human cancer cell lines, including colon adenocarcinoma (HCT116) . The results indicated that CTPPC derivatives could inhibit cell growth at micromolar concentrations.

-

Mechanisms of Cytotoxicity :

- The cytotoxic effects of CTPPC have been linked to its ability to induce apoptosis in cancer cells. Studies have shown that phosphine gold(I) complexes derived from CTPPC can activate caspase-3 and induce nucleosome formation, a hallmark of apoptotic cell death . This suggests that CTPPC may have a dual role as both a synthetic reagent and a potential therapeutic agent.

-

Comparative Activity :

- When compared to other phosphonium salts, CTPPC demonstrated unique reactivity profiles and biological activities. For instance, while similar compounds like (Cyanomethyl)trimethylphosphonium chloride also participate in similar reactions, their cytotoxicity profiles differ significantly .

Table 1: Summary of Biological Activity Studies on CTPPC Derivatives

Detailed Findings

- Largazole Analogues : In studies involving largazole analogues that include CTPPC derivatives, it was found that these compounds could effectively inhibit the proliferation of HCT116 cells with a growth inhibition concentration (GI) of approximately 65 nM for the control compound .

- Gold(I) Complexes : Research on gold(I) complexes derived from CTPPC revealed their capability to inhibit thioredoxin reductase and induce apoptosis in various cancer cells. These complexes were shown to be more effective than traditional chemotherapeutics like cisplatin .

Q & A

Q. Advanced Crystallographic Refinement :

- Software : SHELXL (part of the SHELX suite) is optimal for small-molecule refinement due to its robust handling of disordered atoms and anisotropic displacement parameters .

- Constraints : Geometrically constrain H-atoms (C–H = 0.93–0.97 Å) with isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms) .

- Validation : Check for overfitting using the R factor (reported R = 0.041) and data-to-parameter ratio (21.5:1) to ensure model reliability .

How does the electronic nature of the cyanomethyl group affect the compound’s reactivity in Wittig reactions?

Advanced Mechanistic Insight :

The cyanomethyl group exerts two key electronic effects:

- Electron-Withdrawing Nature : The nitrile group (-CN) polarizes the P–C bond, enhancing the ylide’s nucleophilicity and accelerating alkene formation .

- Steric Modulation : Unlike bulkier substituents, the compact cyanomethyl group minimizes steric hindrance, allowing selective reactions with sterically demanding carbonyl substrates .

Experimental Optimization : Monitor reaction progress via NMR to track ylide formation (δ ~20–25 ppm for P–CH2CN) and optimize solvent polarity (e.g., THF or DMF) to stabilize charged intermediates .

What are the best practices for handling and storing this compound to prevent decomposition?

Q. Basic Safety and Storage Guidelines :

- Storage Conditions : Keep in airtight containers at room temperature, protected from moisture (hygroscopic) and light .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) to prevent hazardous decomposition into phosphorus oxides or hydrogen chloride .

- Handling Precautions : Use in a fume hood with PPE (gloves, lab coat) due to potential irritant effects (R36/37/38) .

How can researchers resolve discrepancies in reported crystallographic data for phosphonium salts?

Q. Advanced Data Contradiction Analysis :

- Cross-Validation : Compare unit cell parameters (e.g., a, b, c, α, β, γ) with literature values (e.g., vs. Czerwinski, 2004) .

- Twining Analysis : Use PLATON or OLEX2 to detect twinning or pseudosymmetry, which may distort reported metrics .

- Thermal Ellipsoids : Examine anisotropic displacement parameters for abnormal thermal motion, indicating disorder or misrefinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.